molecular formula C9H7NO3 B12713143 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- CAS No. 213617-45-9

2-Propenal, 3-(2-nitrophenyl)-, (2Z)-

Cat. No.: B12713143
CAS No.: 213617-45-9
M. Wt: 177.16 g/mol
InChI Key: VMSMELHEXDVEDE-HYXAFXHYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-nitrocinnamaldehyde can be synthesized through the nitration of cinnamaldehyde. The nitration process typically involves the reaction of cinnamaldehyde with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective nitration of the cinnamaldehyde.

Industrial Production Methods

In an industrial setting, the production of 2-nitrocinnamaldehyde may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitrocinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-aminocinnamaldehyde.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the nitro group under mild conditions.

Major Products Formed

    Oxidation: Formation of 2-nitrocinnamic acid.

    Reduction: Formation of 2-aminocinnamaldehyde.

    Substitution: Formation of substituted cinnamaldehyde derivatives.

Scientific Research Applications

2-nitrocinnamaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-nitrocinnamaldehyde involves its interaction with molecular targets through its nitro and aldehyde functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: The parent compound without the nitro group.

    2-aminocinnamaldehyde: The reduced form of 2-nitrocinnamaldehyde.

    2-nitrobenzaldehyde: A similar compound with a nitro group on the benzaldehyde structure.

Uniqueness

2-nitrocinnamaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

213617-45-9

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

(Z)-3-(2-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3-

InChI Key

VMSMELHEXDVEDE-HYXAFXHYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-]

Origin of Product

United States

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